molecular formula C7H4BrF3O B595645 3-Bromo-4-(trifluoromethyl)phenol CAS No. 1214385-56-4

3-Bromo-4-(trifluoromethyl)phenol

Cat. No.: B595645
CAS No.: 1214385-56-4
M. Wt: 241.007
InChI Key: YWJMFYOMJODKJY-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H4BrF3O and a molecular weight of 241.01 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenol ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

3-Bromo-4-(trifluoromethyl)phenol is a chemical compound that has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions and the presence of other functional groups in the reaction environment can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(trifluoromethyl)phenol using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-4-(trifluoromethyl)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions .

Biology and Medicine: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it valuable for developing new materials and products .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-(trifluoromethyl)phenol is unique due to the combined presence of both bromine and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity .

Properties

IUPAC Name

3-bromo-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJMFYOMJODKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741486
Record name 3-Bromo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214385-56-4
Record name 3-Bromo-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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